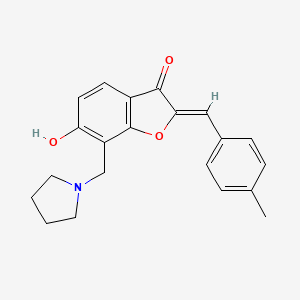
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that exhibits significant biological activities. Its unique structural characteristics, including a hydroxyl group, an imine linkage, and a pyrrolidine ring, contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure
The molecular formula of this compound is C21H21NO3, with a molecular weight of 335.403 g/mol. The compound's structure is crucial for its interactions with various biological targets.
1. Antioxidant Properties
The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals. Research indicates that similar compounds demonstrate significant antioxidant activity, which is vital for protecting cells from oxidative stress-related damage.
2. Antimicrobial Activity
Compounds structurally related to this compound have shown efficacy against a range of bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant microorganisms.
3. Cytotoxic Effects
Some derivatives of this compound exhibit cytotoxicity towards cancer cells, inducing apoptosis through various mechanisms. This property positions the compound as a candidate for anticancer therapy.
The biological activities of this compound are linked to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease processes. Interaction studies indicate its binding affinity to various proteins, which is essential for elucidating its mechanisms of action.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzaldehyde | Aromatic aldehyde | Antimicrobial |
| Pyrrolidine derivatives | Nitrogen-containing cyclic compounds | Analgesic properties |
| Benzofuran derivatives | Fused benzene-furan rings | Antioxidant activity |
The distinct combination of functional groups in this compound enhances its solubility and bioactivity compared to simpler analogues.
Case Studies
Recent studies have explored the biological effects of similar compounds in various contexts:
- Anticancer Studies : A study demonstrated that derivatives with similar structures induced apoptosis in specific cancer cell lines, suggesting that modifications to the benzofuran core could enhance anticancer efficacy.
- Antimicrobial Efficacy : Research on related compounds showed potent activity against resistant strains of bacteria and fungi, indicating potential therapeutic applications in infectious diseases.
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-4-6-15(7-5-14)12-19-20(24)16-8-9-18(23)17(21(16)25-19)13-22-10-2-3-11-22/h4-9,12,23H,2-3,10-11,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBBGAGKITCV-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














